pulicatin F

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

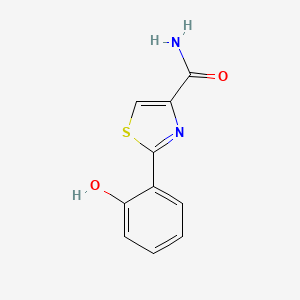

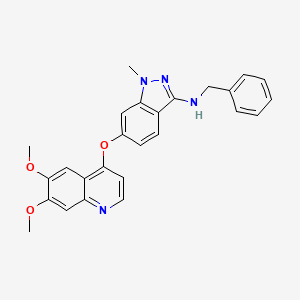

Pulicatin F is a natural product found in Streptomyces species CP32. It is a member of the 1,3-thiazoles and aromatic amides classes of compounds. This compound has shown significant antifungal activity and is of interest in various scientific research fields .

Preparation Methods

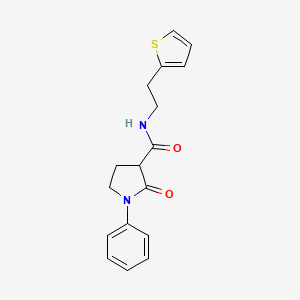

Pulicatin F can be synthesized through microbial co-culture or mixed fermentation. This method involves the co-culture of Durum wheat plant roots-associated bacterium Pantoea agglomerans and date palm leaves-derived fungus Penicillium citrinum. The co-culture leads to the induction of cryptic biosynthetic pathways, resulting in the production of this compound along with other metabolites .

Chemical Reactions Analysis

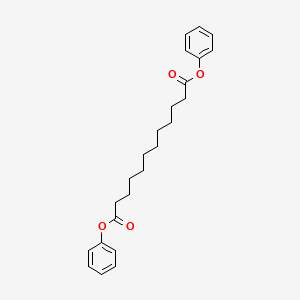

Pulicatin F undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pulicatin F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its antifungal properties and its potential use as an antimicrobial agent. Additionally, this compound has been investigated for its role in activating the Notch signaling pathway, which is important for cellular processes such as embryonic development, differentiation, and tissue homeostasis .

Mechanism of Action

Pulicatin F exerts its effects by activating the Notch signaling pathway. This pathway is crucial for various cellular processes, including embryonic development and tissue homeostasis. This compound interacts with the Notch receptor, leading to its activation and subsequent downstream signaling events. This activation can result in apoptosis in certain cell types, such as HL-60 cells .

Comparison with Similar Compounds

Pulicatin F is similar to other pulicatin derivatives, such as pulicatin H and aeruginaldehyde. These compounds also exhibit antifungal activity and share similar structural features. this compound is unique in its specific molecular structure and its particular effects on the Notch signaling pathway .

Properties

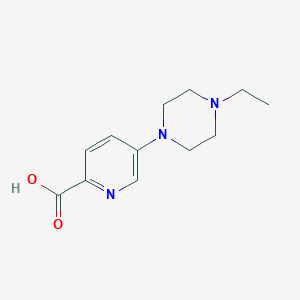

Molecular Formula |

C10H8N2O2S |

|---|---|

Molecular Weight |

220.25 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C10H8N2O2S/c11-9(14)7-5-15-10(12-7)6-3-1-2-4-8(6)13/h1-5,13H,(H2,11,14) |

InChI Key |

AETDFAXPCFASDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[1-(cyclobutylamino)propan-2-yl]carbamate](/img/structure/B13876704.png)

![2-(2-Chlorophenyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B13876735.png)

![Tert-butyl 5-amino-3-[2-(2,5-dimethoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B13876778.png)

![2-{[(5-Chloro-2-thienyl)carbonyl]amino}nicotinic acid](/img/structure/B13876785.png)

![[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]methyl methanesulfonate](/img/structure/B13876796.png)